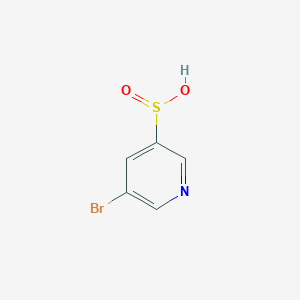![molecular formula C11H9F3N2O2 B12963659 Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fluorinated heterocyclic compound. The presence of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core makes it an interesting molecule for various applications in medicinal chemistry and material science. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods to synthesize ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate:
Chlorine/Fluorine Exchange: This method involves using trichloromethylpyridine as a starting material, followed by a chlorine/fluorine exchange reaction.
Construction from Trifluoromethyl-Containing Building Blocks: This approach constructs the pyridine ring from a building block that already contains the trifluoromethyl group.
Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoromethyl Copper: Used for introducing the trifluoromethyl group.
Bromo- and Iodopyridines: Used as starting materials for substitution reactions.
Major Products
The major products formed from these reactions include various trifluoromethylated heterocyclic compounds, which have applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique electronic properties and stability.
Material Science: It is used in the synthesis of advanced materials, including polymers and metal-organic frameworks.
Biological Research: The compound is used as a building block for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and cyclization . The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Fluoropyridines: These compounds have similar electronic properties due to the presence of fluorine atoms.
Trifluoromethylated Thieno[3,4-b]thiophene-2-ethyl Carboxylate: This compound has similar steric and electronic effects due to the trifluoromethyl group.
Uniqueness
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine core. This combination imparts distinct electronic properties and reactivity, making it valuable for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C11H9F3N2O2 |
|---|---|
Peso molecular |
258.20 g/mol |
Nombre IUPAC |
ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-6-7(11(12,13)14)3-4-15-9(6)16-8/h3-5H,2H2,1H3,(H,15,16) |
Clave InChI |
KMMXFQSLKWVHBL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=CN=C2N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


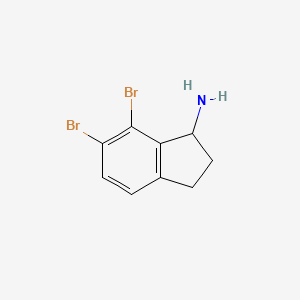
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
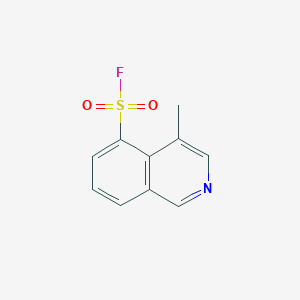
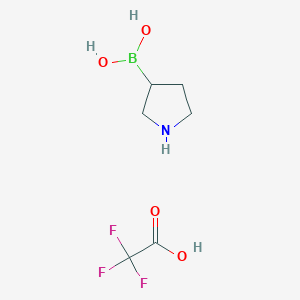
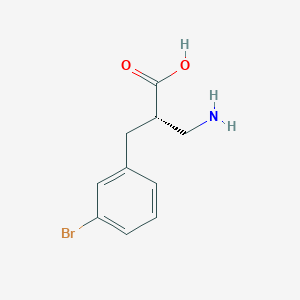



![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
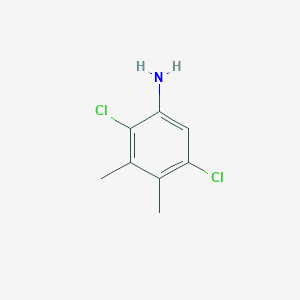
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
